molecular formula C22H20N4O2 B12909207 Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- CAS No. 96825-92-2

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)-

Cat. No.: B12909207
CAS No.: 96825-92-2
M. Wt: 372.4 g/mol
InChI Key: ZXUKIAAIZXWCNU-UHFFFAOYSA-N
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Description

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- typically involves multi-step organic reactions. Common starting materials might include isoquinoline derivatives and pyridazine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for scalability. This includes using cost-effective reagents, minimizing reaction steps, and ensuring high yields and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings.

    Isoquinoline Derivatives: Compounds containing isoquinoline structures.

    Morpholine Derivatives: Compounds featuring morpholine rings.

Uniqueness

Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- is unique due to its combination of structural features, which may confer distinct chemical and biological properties

Biological Activity

Pyridazino(4,3-c)isoquinoline derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(4-morpholinyl)- has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology.

Overview of Biological Activities

  • Antitumor Activity :
    • Isoquinoline derivatives, including pyridazinoisoquinolines, have been reported to exhibit potent antitumor properties. These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain isoquinoline derivatives selectively inhibit CDK4 over CDK2 and CDK1, showcasing their potential as targeted cancer therapies .
  • Neuropharmacological Effects :
    • Some pyridazinoisoquinolines have been linked to anxiolytic and antidepressant activities. They interact with neurotransmitter systems, including GABAergic pathways, which are vital for mood regulation . This suggests that the compound may have applications in treating anxiety and depression.
  • Anti-inflammatory and Analgesic Properties :
    • The biological activity of isoquinoline derivatives extends to anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process, making them potential candidates for the treatment of inflammatory diseases .

The mechanisms underlying the biological activities of pyridazino(4,3-c)isoquinoline derivatives involve:

  • Enzyme Inhibition : Many isoquinolines act as competitive inhibitors of key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : These compounds can modulate various receptors in the central nervous system (CNS), influencing neurotransmitter release and activity.
  • Cell Cycle Regulation : By inhibiting CDKs, these compounds disrupt the cell cycle in cancer cells, leading to apoptosis and reduced proliferation.

Research Findings

Recent studies have highlighted the following findings regarding the compound:

  • Synthesis and Structure-Activity Relationship (SAR) : Research has focused on optimizing the chemical structure to enhance potency and selectivity against specific biological targets. Modifications at various positions on the isoquinoline ring significantly affect biological activity .
  • Case Studies : In vitro studies demonstrated that pyridazino(4,3-c)isoquinoline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., H1975, HL-60), indicating promising cytotoxic effects .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorCDK4 inhibition
AnxiolyticGABA receptor modulation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicModulation of pain pathways

Properties

CAS No.

96825-92-2

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)pyridazino[4,3-c]isoquinolin-6-yl]morpholine

InChI

InChI=1S/C22H20N4O2/c1-27-16-8-6-15(7-9-16)19-14-20-21(25-24-19)17-4-2-3-5-18(17)22(23-20)26-10-12-28-13-11-26/h2-9,14H,10-13H2,1H3

InChI Key

ZXUKIAAIZXWCNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NC3=C2)N5CCOCC5

Origin of Product

United States

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